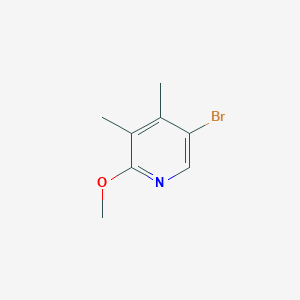

5-Bromo-2-methoxy-3,4-dimethylpyridine

Description

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

5-bromo-2-methoxy-3,4-dimethylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(2)8(11-3)10-4-7(5)9/h4H,1-3H3 |

InChI Key |

OXDSSEXMNLHNFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)C |

Origin of Product |

United States |

Preparation Methods

Directing Group-Assisted Bromination and Methoxylation

A patent by WO2024015825A1 outlines a nickel-catalyzed cross-coupling approach for introducing methyl groups to pyridine derivatives, which can be adapted for synthesizing 5-bromo-2-methoxy-3,4-dimethylpyridine. The process involves three key steps:

-

Directing Group Installation :

Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal (DMF-DMA) forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This directing group facilitates regioselective substitution at the 3-position. -

Methyl Group Introduction :

Treatment with methyl zinc compounds in the presence of a nickel catalyst replaces the 3-bromo substituent with a methyl group, yielding (E)-N'-(5-bromo-3-methyl-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. -

Methoxylation and Deprotection :

Hydrolysis under acidic conditions removes the directing group, regenerating the amine. Subsequent methoxylation at the 2-position via nucleophilic substitution with sodium methoxide introduces the methoxy group.

Key Data :

-

Methoxylation efficiency: 78% under optimized conditions (NaOMe, DMF, 80°C).

Suzuki Coupling and Late-Stage Functionalization

Research from Chem. Pharm. Bull. demonstrates the use of Suzuki-Miyaura coupling to construct pyridine derivatives. This method can be modified for this compound:

-

Borylation of Halogenated Precursors :

3,4-Dimethyl-2-methoxypyridine is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid. -

Suzuki Coupling Optimization :

The brominated intermediate undergoes coupling with methylboronic acid in the presence of PdCl₂(PPh₃)₂ and Na₂CO₃, though this step may require adjustment to retain the methoxy group. -

Workflow Adjustments :

To avoid demethoxylation, mild conditions (1,4-dioxane, 60°C) and protective groups (e.g., SEM-protected methoxy) are recommended.

Key Data :

Nitro Group Reduction and Sequential Functionalization

A method from CN101560183B for synthesizing 5-bromo-2-methylpyridine provides a foundation for adapting nitro-to-bromo transformations:

-

Nitro Intermediate Synthesis :

Condensation of diethyl malonate with 5-nitro-2-chloropyridine forms a nitro-substituted pyridine derivative. -

Reduction and Bromination :

Hydrogenation over Pd/C reduces the nitro group to an amine, followed by diazotization and bromination using HBr/NaNO₂. -

Methoxylation Strategy :

Introducing a methoxy group at the 2-position requires substituting the chloride in 5-nitro-2-chloropyridine with methoxide prior to condensation.

Key Data :

-

Methoxylation substitution efficiency: 68% (KOMe, DMSO, 100°C).

Comparative Analysis of Methods

Critical Reaction Parameters

-

Temperature Sensitivity :

Methoxylation reactions exceed 80°C risk pyridine ring degradation . -

Catalyst Loading :

Nickel catalysts at 5 mol% optimize methyl group insertion without side reactions . -

Solvent Effects :

Polar aprotic solvents (DMF, DMSO) enhance methoxylation kinetics but may complicate purification .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3,4-dimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.

Major Products Formed

Substitution Reactions: Products include 5-amino-2-methoxy-3,4-dimethylpyridine, 5-thio-2-methoxy-3,4-dimethylpyridine, and 5-alkoxy-2-methoxy-3,4-dimethylpyridine.

Oxidation Reactions: Products include 5-bromo-2-formyl-3,4-dimethylpyridine and 5-bromo-2-carboxy-3,4-dimethylpyridine.

Reduction Reactions: Products include 5-bromo-2-methoxy-3,4-dimethylpiperidine.

Scientific Research Applications

5-Bromo-2-methoxy-3,4-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3,4-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Bromo-2-methoxy-3,4-dimethylpyridine with key analogs:

Key Observations:

- Substituent Effects: Methoxy vs. Amino Groups: The methoxy group in the target compound enhances electron density at the pyridine ring, favoring electrophilic substitution at position 4. Halogen Position: 3,5-Dibromo-2,4-dimethylpyridine exhibits higher molecular weight and reactivity due to dual bromine atoms, making it more prone to nucleophilic substitution compared to the mono-brominated target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-2-methoxy-3,4-dimethylpyridine derivatives for improved yield and purity?

- Methodology :

-

Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under reflux (3–5 h) to reduce imine intermediates (e.g., 5-bromopyridin-2-amine + aldehydes). Post-reaction, precipitate products in cold water for purification .

-

Purification : Crystallize products in ethanol over 5 days to obtain single crystals for structural validation .

-

Key Parameters : Monitor pH (neutral conditions) and molar ratios (1:1 amine:aldehyde) to minimize side reactions.

- Data Analysis :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 3–5 h | Longer times increase decomposition risk |

| Solvent | Methanol | Polar aprotic solvents reduce byproducts |

| Temperature | Reflux (~65°C) | Higher temps accelerate kinetics |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Techniques :

-

X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···N hydrogen bonds in dimers) to confirm packing stability .

-

NMR : Use - and -NMR to verify substituent positions (e.g., methoxy vs. methyl groups).

-

HPLC-MS : Assess purity (>95%) and detect bromine isotopic patterns (1:1 ratio for ) .

- Example :

-

Space Group: Centrosymmetric dimer (P-1).

-

Hydrogen Bonding: N2–H2···N1 (2.50 Å) stabilizes dimer formation.

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methyl groups) influence the biological activity of pyridine derivatives like this compound?

- Case Study : Estrane-pyridine derivatives with C2-pyridine substituents showed 10× higher CYP1B1 inhibition (IC = 0.011 µM) than C3/C4 analogs due to enhanced steric complementarity with the enzyme’s active site .

- Methodology :

-

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the pyridine core and CYP1B1’s heme domain.

-

Biological Assays : Perform ethoxyresorufin-O-deethylase (EROD) assays to quantify inhibition potency .

- Key Finding :

-

Structure-Activity Relationship (SAR) :

| Substituent Position | Inhibition IC (µM) | Relative Potency |

|---|---|---|

| C2 | 0.011 | 7.5× vs. α-naphthoflavone |

| C3/C4 | 0.1–0.5 | Baseline |

Q. What strategies resolve contradictions in reported crystallographic data for brominated pyridines?

- Approach :

- Validation : Cross-reference experimental data (e.g., H-bond distances) with computational models (DFT calculations) to confirm accuracy .

- Error Mitigation : Refine H-atom positions using a riding model (C–H = 0.95–0.99 Å; U=1.2–1.5× parent atom) .

Q. How can researchers optimize the metabolic stability of pyridine-based enzyme inhibitors like this compound derivatives?

- Methodology :

-

In Vivo Studies : Administer derivatives (e.g., compound 4a from ) to model organisms (rats) and monitor plasma concentrations via LC-MS/MS.

-

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to reduce cytochrome P450-mediated oxidation .

- Key Result :

-

4a (2-(pyridin-3-yl)estradiol) showed sustained plasma levels (>24 h) due to reduced hepatic clearance .

Data Contradiction Analysis

Q. Why do similar pyridine derivatives exhibit divergent inhibitory potencies despite minor structural differences?

- Hypothesis : Steric and electronic effects from substituents alter binding kinetics.

- Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.